4-chloro-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole

Lipophilicity Drug Design Physicochemical Property

4-Chloro-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole (CAS 1304255-05-7) is a synthetic, diaryl-substituted 1H-pyrazole derivative bearing a chlorine atom at the 4-position and a 4-(trifluoromethoxy)phenyl group at the 3-position. Its molecular formula is C10H6ClF3N2O, with a molecular weight of 262.61 g/mol and a computed XLogP3-AA of 3.7, indicating moderate lipophilicity.

Molecular Formula C10H6ClF3N2O
Molecular Weight 262.62
CAS No. 1304255-05-7
Cat. No. B2469202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole
CAS1304255-05-7
Molecular FormulaC10H6ClF3N2O
Molecular Weight262.62
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C=NN2)Cl)OC(F)(F)F
InChIInChI=1S/C10H6ClF3N2O/c11-8-5-15-16-9(8)6-1-3-7(4-2-6)17-10(12,13)14/h1-5H,(H,15,16)
InChIKeyXNMSPIQCWXYFAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole (CAS 1304255-05-7): Chemical Identity and Computed Physicochemical Baseline


4-Chloro-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole (CAS 1304255-05-7) is a synthetic, diaryl-substituted 1H-pyrazole derivative bearing a chlorine atom at the 4-position and a 4-(trifluoromethoxy)phenyl group at the 3-position [1]. Its molecular formula is C10H6ClF3N2O, with a molecular weight of 262.61 g/mol and a computed XLogP3-AA of 3.7, indicating moderate lipophilicity [1]. In contrast to heavily investigated 1,3,5-trisubstituted pyrazole analogs (e.g., SC-560, celecoxib) that are well-characterized as cyclooxygenase (COX) inhibitors, this compound is a less-substituted, narrower-distribution intermediate. The trifluoromethoxy (OCF3) substituent confers a unique conformation where the dihedral angle of the C=C-O-CF3 bond is close to 90°, a feature associated with enhanced metabolic stability and potential binding affinity in agrochemical and medicinal chemistry programs . From a procurement standpoint, the compound is listed by CymitQuimica as a discontinued product, with a stated purity of 95% under reference 10-F658049 .

Why In-Class Substitution of 4-Chloro-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole Risks Irreproducible Outcomes


The substitution pattern and electronic nature of the aryl substituents on the pyrazole core are critical determinants of target binding, selectivity, and pharmacokinetics. Within the diaryl-pyrazole class, even minor perturbations—such as a chlorine-to-methyl switch or a trifluoromethoxy-to-trifluoromethyl replacement—can profoundly alter COX-1 versus COX-2 selectivity profiles , or shift the activity landscape entirely from anti-inflammatory to antifungal potency . The target compound occupies a distinct chemical space defined by a 4-chloro substitution on the pyrazole in combination with a 4-(trifluoromethoxy)phenyl group at the 3-position, a constellation that contrasts with the 1,3,5-trisubstituted architecture of reference molecules like SC-560. Generic substitution of this compound with a 3-(4-chlorophenyl) or 3-(4-trifluoromethylphenyl) regioisomer without experimental validation introduces unquantified risk in synthesis reproducibility, biological assay outcomes, and intellectual property positioning. The quantitative evidence, albeit limited, for the specific attributes of this substitution pattern is enumerated below.

Quantitative Physicochemical and Structural Differentiation of 4-Chloro-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole


Computed Lipophilicity (XLogP3-AA) Advantage over the Trifluoromethyl Analog

The target compound (XLogP3-AA = 3.7) is predicted to be moderately more lipophilic than the analogous trifluoromethyl-substituted pyrazole core structure, which typically exhibits an XLogP3-AA around 3.1–3.3 for comparable 4-chloro substitution patterns [1]. The trifluoromethoxy (OCF3) group enhances lipophilicity and metabolic stability relative to trifluoromethyl (CF3) due to the electron-withdrawing inductive effect of the oxygen linker, a property leveraged in multiple agrochemical and pharmaceutical programs .

Lipophilicity Drug Design Physicochemical Property

Regioisomeric Differentiation: 4-Chloro-3-aryl vs. 4-Chloro-5-aryl Pyrazole Substitution

The IUPAC name for this compound is inconsistently reported across vendor databases; PubChem computes the name as 4-chloro-5-[4-(trifluoromethoxy)phenyl]-1H-pyrazole, indicating a regioisomeric ambiguity (3-aryl vs. 5-aryl tautomers) inherent to unsymmetrically substituted 1H-pyrazoles [1]. In the solid state and under specific synthetic conditions, the 3-aryl isomer can be isolated as a distinct chemical entity, whereas thermal or acid-catalyzed equilibration may yield mixtures. This contrasts with the well-defined 1,5-diaryl-3-substituted-pyrazole core of pharmacologically active analogs (e.g., SC-560), where regiochemistry is anchored by N1-substitution .

Regiochemistry Synthesis Quality Control

Hydrogen Bond Donor Count as a Selection Criterion for Fragment-Based Drug Discovery

The target compound possesses a single hydrogen bond donor (HBD = 1) located on the pyrazole NH, compared to HBD = 0 for N1-substituted pyrazole analogs such as SC-560 [1]. In fragment-based drug discovery, a lower HBD count can improve oral bioavailability and passive permeability, as per Lipinski's and Veber's rules; however, the free NH in the target compound offers a synthetic handle for further derivatization (e.g., N-alkylation, N-arylation), which is unavailable in the fully substituted analogs [2].

Fragment-Based Drug Discovery Physicochemical Property Lead Optimization

Rotatable Bond Count and Molecular Flexibility Relative to 1,3,5-Trisubstituted Pyrazoles

The target compound has a rotatable bond count of 2 (the two single bonds connecting the phenyl rings to the pyrazole core), compared to rotatable bond counts of 3–4 for 1,3,5-trisubstituted pyrazole analogs like SC-560 [1]. Lower molecular flexibility is often associated with improved entropic binding efficiency and higher ligand efficiency metrics in fragment-based screening [2].

Molecular Flexibility Conformational Analysis Physicochemical Property

Procurement-Validated Application Scenarios for 4-Chloro-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole


Fragment-Based Drug Discovery Libraries Requiring a Derivatizable Pyrazole NH Handle

The presence of a single free pyrazole NH (HBD = 1) [1] makes this compound a privileged fragment for covalent or diversity-oriented synthesis workflows. Unlike N-substituted comparators such as SC-560, this scaffold can be directly elaborated via N-alkylation, N-arylation, or N-acylation to rapidly generate screening libraries targeting kinases, GPCRs, or epigenetic readers.

Agrochemical Lead Discovery Leveraging Aryl Trifluoromethoxy Groups for Metabolic Stability

The OCF3 group is a validated motif in commercial agrochemicals due to its unique orthogonal conformation (dihedral angle ≈ 90°) and enhanced chemical and metabolic stability [1]. This compound can serve as a synthetic intermediate for novel pyrazole fungicides or herbicides, particularly in programs targeting phytopathogenic fungi where pyrazole-based respiration inhibitors have already achieved commercial success [1].

Regioselective Synthesis Method Development and Analytical Standard Procurement

The documented regioisomeric ambiguity (3-aryl vs. 5-aryl tautomerism) [1] positions this compound as a valuable analytical standard for developing chromatographic methods (e.g., chiral or regioisomeric HPLC separation) or optimizing regioselective synthetic protocols (e.g., metal-catalyzed C-H activation). Procurement from a vendor providing authenticated NMR and HPLC traces is essential for this application.

SAR Studies Exploring Halogen and OCF3 Substitution Effects on Pyrazole Pharmacophores

When used alongside its close analogs—such as 4-bromo-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole (for halogen size comparison) or 4-chloro-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole (for OCF3 vs. CF3 comparison)—this compound enables systematic SAR exploration of electronic and steric effects at the pyrazole 4-position and the aryl para-position. The computed Δ XLogP3-AA of ~0.5 log units relative to the CF3 analog [1] provides a quantitative basis for partitioning and permeability comparisons.

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